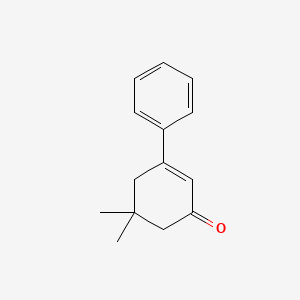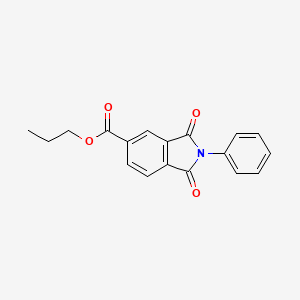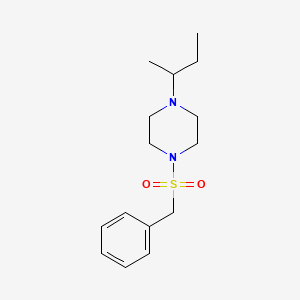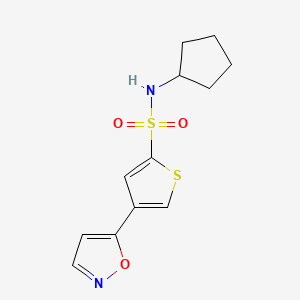
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: is an organic compound with the molecular formula C₁₄H₁₆O and a molecular weight of 200.2762 g/mol . This compound is characterized by a cyclohexenone ring substituted with phenyl and dimethyl groups, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the Knoevenagel-Michael cascade reaction . This method uses a 1,3-dicarbonyl compound and aldehydes in the presence of a catalytic agent such as 2-aminopyrazine . The reaction proceeds through the formation of an intermediate, which undergoes deprotonation and subsequent condensation to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of cyclohexene . This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the formation of complex molecular structures through multi-component reactions .
Biology and Medicine: Its derivatives have been studied for their antioxidant properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and pharmaceuticals. Its versatility as a building block makes it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one involves its ability to participate in nucleophilic conjugate addition reactions. The compound’s enone structure allows it to react with nucleophiles, such as enolates or silyl enol ethers, through Michael addition . This reactivity is crucial for its role in organic synthesis, enabling the formation of diverse molecular frameworks.
Comparación Con Compuestos Similares
Cyclohexenone: A simpler enone with similar reactivity but lacking the phenyl and dimethyl substitutions.
Isophorone: Another cyclohexenone derivative with different substituents, used in similar industrial applications.
3-Phenyl-2-cyclohexen-1-one: Similar structure but without the dimethyl groups, affecting its reactivity and applications.
Uniqueness: 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one is unique due to its specific substitution pattern, which enhances its stability and reactivity in various chemical reactions. The presence of both phenyl and dimethyl groups provides a balance of electronic and steric effects, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
36047-17-3 |
|---|---|
Fórmula molecular |
C14H16O |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
5,5-dimethyl-3-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-14(2)9-12(8-13(15)10-14)11-6-4-3-5-7-11/h3-8H,9-10H2,1-2H3 |
Clave InChI |
GYKMJRAFILCDKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC(=O)C1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B15154381.png)

![N-{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methylpropan-2-amine](/img/structure/B15154401.png)
![2-azido-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)acetamide](/img/structure/B15154411.png)
![2-fluoro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15154417.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15154419.png)
![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)


![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
![1-(4-Chlorophenyl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B15154458.png)
![1-Benzyl-3-[(1-phenylcyclopentyl)methyl]thiourea](/img/structure/B15154464.png)

